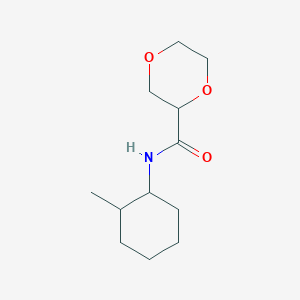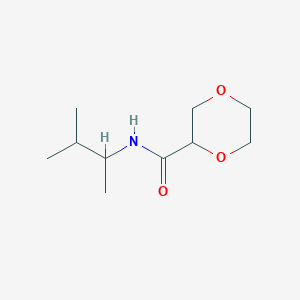![molecular formula C13H20N2O2S B7526453 1-[Cyclopropyl-(dimethylsulfamoylamino)methyl]-4-methylbenzene](/img/structure/B7526453.png)
1-[Cyclopropyl-(dimethylsulfamoylamino)methyl]-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Cyclopropyl-(dimethylsulfamoylamino)methyl]-4-methylbenzene, also known as CP-118,954, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of compounds known as cannabinoid receptor agonists, which have been shown to have various effects on the body's endocannabinoid system. In
Wirkmechanismus
1-[Cyclopropyl-(dimethylsulfamoylamino)methyl]-4-methylbenzene acts as a selective agonist for the CB1 receptor, which is a type of cannabinoid receptor found in the brain and central nervous system. When 1-[Cyclopropyl-(dimethylsulfamoylamino)methyl]-4-methylbenzene binds to the CB1 receptor, it activates a signaling pathway that leads to various effects on the body. These effects include the modulation of neurotransmitter release, the inhibition of pain signals, and the regulation of appetite.
Biochemical and Physiological Effects:
1-[Cyclopropyl-(dimethylsulfamoylamino)methyl]-4-methylbenzene has been shown to have various biochemical and physiological effects on the body. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, pain perception, and appetite. 1-[Cyclopropyl-(dimethylsulfamoylamino)methyl]-4-methylbenzene has also been shown to inhibit the release of pro-inflammatory cytokines, which are involved in the regulation of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-[Cyclopropyl-(dimethylsulfamoylamino)methyl]-4-methylbenzene has several advantages as a research tool. It is a potent and selective agonist for the CB1 receptor, which allows for precise modulation of the endocannabinoid system. 1-[Cyclopropyl-(dimethylsulfamoylamino)methyl]-4-methylbenzene is also relatively stable and can be easily synthesized in a laboratory setting. However, there are also some limitations to its use in lab experiments. 1-[Cyclopropyl-(dimethylsulfamoylamino)methyl]-4-methylbenzene has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, its effects on the body may be influenced by various factors such as age, sex, and genetics.
Zukünftige Richtungen
For research include the development of more potent and selective agonists, the study of long-term effects, and the exploration of potential medical applications.
Synthesemethoden
1-[Cyclopropyl-(dimethylsulfamoylamino)methyl]-4-methylbenzene can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The exact synthesis method is beyond the scope of this paper, but it involves the use of reagents such as cyclopropylmethylamine, 4-methylbenzaldehyde, and dimethylsulfamoyl chloride. The final product is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol.
Wissenschaftliche Forschungsanwendungen
1-[Cyclopropyl-(dimethylsulfamoylamino)methyl]-4-methylbenzene has been used extensively in scientific research to study the effects of cannabinoid receptor agonists on the body's endocannabinoid system. It has been shown to have various effects on the body, including the modulation of pain perception, inflammation, and appetite. 1-[Cyclopropyl-(dimethylsulfamoylamino)methyl]-4-methylbenzene has also been studied for its potential use in the treatment of various medical conditions, such as chronic pain, neuropathic pain, and multiple sclerosis.
Eigenschaften
IUPAC Name |
1-[cyclopropyl-(dimethylsulfamoylamino)methyl]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-10-4-6-11(7-5-10)13(12-8-9-12)14-18(16,17)15(2)3/h4-7,12-14H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDONCYARLEQBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2CC2)NS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526386.png)
![2-cyclopent-2-en-1-yl-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7526390.png)

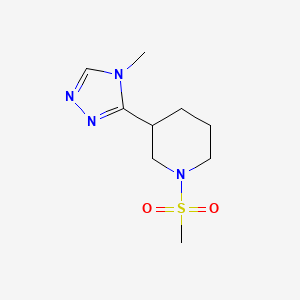
![(4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526409.png)
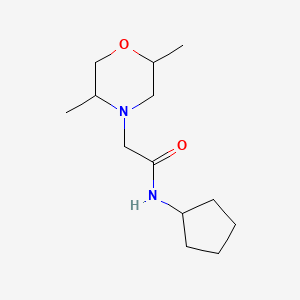
![(2-chlorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526427.png)
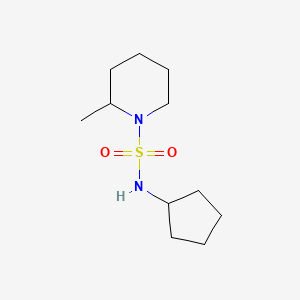
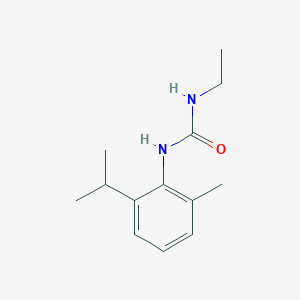
![1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea](/img/structure/B7526451.png)

